1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol
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Overview
Description
1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol, also known as TFMSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is its versatility. It can be used as a building block for the synthesis of various compounds with different biological activities. Additionally, this compound is relatively easy to synthesize using different methods. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound and its derivatives.
Future Directions
There are various future directions for the research on 1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol. One of the main directions is the development of new drugs based on this compound. This compound can be used as a scaffold for the synthesis of new compounds with different biological activities. Additionally, further studies are needed to determine the safety and toxicity of this compound and its derivatives. Further studies are also needed to understand the mechanism of action of this compound and its derivatives. Overall, this compound has the potential to be a valuable tool in the development of new drugs and the understanding of various biological processes.
Synthesis Methods
1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol can be synthesized using various methods. One of the most common methods involves the reaction of 2-(trifluoromethylsulfonyl)phenylacetic acid with ethyl chloroacetate, followed by cyclization using sodium hydride. Another method involves the reaction of 2-(trifluoromethylsulfonyl)phenylacetic acid with amines, followed by cyclization using trifluoroacetic anhydride. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a scaffold for the development of new drugs. It has been used as a building block for the synthesis of various compounds that have shown promising biological activities.
properties
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)18(16,17)9-4-2-1-3-8(9)14-5-7(15)6-14/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFXTHPDFYLNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2S(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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